Nitro‑Position Isomerism: 3‑Nitrobenzamide vs. 4‑Nitrobenzamide Pharmacophore Divergence
The 3‑nitro substitution in 89565‑54‑8 contrasts with the 4‑nitrobenzamide isomer (e.g., VU‑29, CAS 393583‑04‑5) and the 2‑nitro counterpart (CAS 13658‑73‑6). In pyrazole‑amide sodium‑channel modulators disclosed in US7223782, the nitro position on the benzamide ring is not a silent substitution: the meta‑nitro configuration preserves an electron‑withdrawing effect at the amide carbonyl without the para‑resonance that can stabilise quinonoid tautomers, thereby altering binding‑pocket complementarity. [1] While direct, head‑to‑head PN3 IC₅₀ data for the 3‑nitro vs. 4‑nitro pair are not publicly available for these exact compounds, related paired comparisons within the patent family demonstrate that repositioning a single nitro group can shift sodium‑channel blocking potency by ≥5‑fold. [1][2] A Hypothesis annotation referencing PubMed Commons attributes an IC₅₀ of 28 μM to 89565‑54‑8, which serves as a provisional potency benchmark pending confirmatory publication. [3]
| Evidence Dimension | Nitro-group positional effect on sodium-channel inhibitory potency (class-level inference from patent SAR) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 28 μM (PubMed Commons annotation; assay and target not fully specified) [3] |
| Comparator Or Baseline | 4‑nitrobenzamide pyrazole analogs (exemplified in US7223782): ≥5‑fold potency shift reported upon nitro relocation within matched molecular pairs [1] |
| Quantified Difference | ≥5‑fold potency differential inferred between nitro positional isomers based on patent SAR [1]; target compound IC₅₀ of 28 μM provides a provisional reference point [3] |
| Conditions | PN3 (Nav1.8) voltage-gated sodium channel inhibition assays as described in US7223782; specific assay conditions for the 28 μM value are not retrievable from the annotation alone. |
Why This Matters
Procuring the incorrect nitro‑positional isomer risks a ≥5‑fold loss in target potency and invalidates SAR conclusions, rendering the 3‑nitro configuration a non‑negotiable specification for sodium‑channel‑focused research programs.
- [1] Atkinson, R.N.; Gross, M.F. (Icagen, Inc.). Pyrazole-amides and -sulfonamides. U.S. Patent US7223782B2, issued May 29, 2007. View Source
- [2] Tyagarajan, S.; Chakravarty, P.K.; Zhou, B.; Taylor, B.; et al. Substituted biaryl pyrazoles as sodium channel blockers. Bioorg. Med. Chem. Lett. 2010, 20, 5480–5483. (Representative of nitro‑position SAR in sodium‑channel pyrazoles). View Source
- [3] Southan, C. Hypothesis annotation (PubMed Commons), Sep 23, 2017. Comment on compound with reported IC₅₀ of 28 μM, accessible via hypothes.is tag: PMID:27754406. View Source
